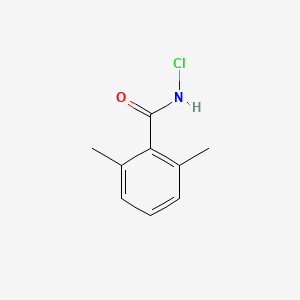

N-Chloro-2,6-dimethylbenzamide

Description

Contextual Significance of N-Halogenated Amides in Organic Synthesis and Reactivity

N-halogenated amides, often referred to as N-haloamides, are a class of compounds widely utilized in organic synthesis due to the versatile reactivity of the N-X (where X is a halogen) bond. ics-ir.orgresearchgate.net These reagents are sources of "positive halogen" and can participate in a variety of transformations, including halogenations, oxidations, and rearrangements. ijiset.com Depending on the reaction conditions, N-haloamides can generate highly reactive intermediates such as halogen cations, radicals, and N-centered radicals or anions. ics-ir.orgijiset.com This reactivity makes them crucial for synthesizing a wide range of organic molecules. ics-ir.org

The applications of N-haloamides in organic synthesis are extensive. They are employed in:

Oxidation reactions : Converting alcohols to carbonyl compounds is a key application. researchgate.net

Halogenation : They serve as effective halogenating agents for both saturated and unsaturated compounds. ics-ir.orgepa.gov

Functional group transformations : These include the protection and deprotection of various functional groups. ics-ir.orgepa.gov

Synthesis of nitrogen-containing compounds : They are precursors for reactions like aziridination. ics-ir.orgepa.gov

Importance of Substituted Benzamide (B126) Scaffolds in Chemical Transformations

The benzamide scaffold is a core structural motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org The amide functional group itself is a prevalent feature in many pharmaceutical products. rsc.org The substitution pattern on the aromatic ring of a benzamide can dramatically influence its physical, chemical, and biological properties. nih.gov

Specifically, ortho-substituted benzamides are important precursors for synthesizing various heterocyclic compounds. nih.govrsc.org However, achieving regioselective ortho-halogenation can be challenging, often leading to mixtures of products. nih.gov The presence of substituents, such as the two methyl groups in N-Chloro-2,6-dimethylbenzamide, introduces steric hindrance that can direct the regioselectivity of reactions and provide a stable framework for chemical transformations. researchgate.net This steric shielding can prevent unwanted side reactions and allow for more controlled and selective chemical modifications.

The 2,6-dimethyl substitution pattern is particularly useful in studying reaction mechanisms where steric effects play a crucial role. For instance, in the anticonvulsant N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide, the aryl methyl groups are the primary sites of oxidation. walshmedicalmedia.com

Overview of Academic Research Challenges and Opportunities for this compound

While this compound itself is not as extensively studied as some other N-haloamides, its structure presents unique challenges and opportunities for academic research. The steric hindrance provided by the two ortho-methyl groups can influence the reactivity of the N-Cl bond, potentially leading to novel reaction pathways or enhanced selectivity compared to less hindered analogues.

Research Opportunities:

Selective Halogenation: The compound could serve as a model for developing highly regioselective chlorinating agents. The steric bulk may prevent reactions at more accessible sites, favoring chlorination of specific substrates.

Mechanistic Studies: The fixed geometry and steric hindrance of the 2,6-dimethylphenyl group can be exploited to study the mechanisms of reactions involving N-haloamides, such as radical-mediated processes or electrophilic halogen transfers.

Synthesis of Novel Heterocycles: The reactive N-Cl bond, in conjunction with the substituted aromatic ring, could be utilized in intramolecular cyclization reactions to synthesize novel nitrogen-containing heterocyclic compounds.

Research Challenges:

Synthesis and Stability: The synthesis of this compound and its stability under various conditions would need to be thoroughly investigated to establish it as a reliable reagent.

Reactivity Control: While steric hindrance can be an advantage, it might also render the compound less reactive than other N-chloroamides, requiring harsher reaction conditions or specific activation methods.

Research on related N-substituted 2,6-dimethylbenzamides has demonstrated their utility in metal-free direct coupling reactions with alkenes, showcasing the potential for this scaffold in carbon-carbon bond formation. researchgate.net

Data Tables

Table 1: Representative Reactions of N-Haloamides

| Reaction Type | Reagent Example | Substrate | Product | Reference |

|---|---|---|---|---|

| Oxidation | N-Bromosuccinimide (NBS) | Alcohol | Aldehyde/Ketone | researchgate.net |

| Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Alkene | Chloroalkane | ics-ir.org |

Table 2: Comparison of Related Benzamide Structures in Research

| Compound | Key Structural Feature | Investigated Application | Reference |

|---|---|---|---|

| N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide | 2,6-dimethyl substitution | Anticonvulsant activity and metabolism | walshmedicalmedia.com |

| N-(2,6-dimethylphenyl)benzamides | Sterically hindered N-aryl group | Metal-free C-H alkyliminylation of alkenes | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

106323-94-8 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

N-chloro-2,6-dimethylbenzamide |

InChI |

InChI=1S/C9H10ClNO/c1-6-4-3-5-7(2)8(6)9(12)11-10/h3-5H,1-2H3,(H,11,12) |

InChI Key |

OYEGEGIDGHONEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NCl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways Involving the N-Cl Bond of N-Chloro-2,6-dimethylbenzamide

The N-Cl bond, with a typical bond dissociation energy (BDE) in the range of 40-50 kcal/mol, is the most reactive site of the molecule. Its cleavage can proceed through either homolytic or heterolytic pathways, depending critically on the reaction conditions such as solvent, temperature, and the presence of initiators or catalysts.

Under thermal or photochemical conditions, the N-Cl bond can undergo homolytic fission to generate a 2,6-dimethylbenzamidyl radical and a chlorine radical (Cl•). This process is the cornerstone of its utility in radical-mediated reactions.

This compound ⇌ 2,6-Dimethylbenzamidyl Radical + Chlorine Radical

The resulting 2,6-dimethylbenzamidyl radical is a key intermediate. The steric bulk imposed by the two ortho-methyl groups influences its conformation and subsequent reactivity, often promoting intramolecular pathways over intermolecular ones. A primary application of this reactivity is in intramolecular C-H amination reactions, analogous to the Hofmann-Löffler-Freytag reaction. For instance, the amidyl radical can abstract a hydrogen atom from one of the proximate ortho-methyl groups, leading to a benzylic radical. Subsequent radical recombination with the chlorine radical or cyclization can furnish new C-N or C-Cl bonds, providing access to heterocyclic structures or functionalized side chains.

The table below summarizes the conditions that favor the homolytic cleavage pathway and the nature of the reactive intermediates generated.

| Initiation Method | Typical Conditions | Primary Intermediates Generated | Key Subsequent Reaction Type |

|---|---|---|---|

| Thermolysis | Heating in a non-polar solvent (e.g., CCl₄, benzene) at 80-120 °C | 2,6-Dimethylbenzamidyl radical; Chlorine radical | Intramolecular H-atom abstraction |

| Photolysis | Irradiation with UV light (λ ≈ 254-350 nm) at ambient temperature | 2,6-Dimethylbenzamidyl radical; Chlorine radical | Radical addition to alkenes; H-atom abstraction |

| Redox Initiation | Transition metal salts (e.g., Fe(II), Cu(I)) | 2,6-Dimethylbenzamidyl radical; Oxidized metal species (e.g., Fe(III)Cl) | Atom Transfer Radical Addition (ATRA) |

In polar solvents or in the presence of acids, the N-Cl bond is polarized (Nδ--Clδ+) and tends to break heterolytically. This pathway positions this compound as a source of "Cl+", making it an effective electrophilic chlorinating agent.

Electrophilic Chlorination: The molecule can chlorinate a wide range of electron-rich nucleophiles, including activated aromatic rings (phenols, anilines), enolates, and sulfides. The mechanism involves the attack of the nucleophile on the electrophilic chlorine atom, with the N-centered anion (2,6-dimethylbenzamide anion) acting as the leaving group. The reaction is often catalyzed by protic or Lewis acids, which further polarize the N-Cl bond by coordinating to the nitrogen or carbonyl oxygen.

Nucleophilic Attack: While less common, a strong nucleophile can theoretically attack the nitrogen atom, displacing chloride (Cl-). However, the nitrogen atom's electrophilicity is modest. A more plausible polar reaction involves the generation of a nitrenoid species. In the presence of a strong base, deprotonation of the amide followed by elimination of chloride can generate a singlet 2,6-dimethylbenzoylnitrene, which can undergo insertion or cycloaddition reactions.

The following table outlines representative polar reactions involving the N-Cl bond.

| Reaction Type | Substrate Example | Role of this compound | Typical Product | Mechanistic Note |

|---|---|---|---|---|

| Electrophilic Chlorination | Anisole | Source of "Cl⁺" | 4-Chloroanisole | Acid-catalyzed attack on the electrophilic chlorine atom. |

| Sulfoxidation | Dimethyl sulfide | Oxidant and Chlorine Source | Dimethyl sulfoxide (B87167) / N-(methylthiomethyl)-2,6-dimethylbenzamide | Initial attack of sulfur on chlorine forms a sulfonium (B1226848) salt intermediate. |

| Nitrene Generation | Styrene (B11656) | Nitrene Precursor (with base) | N-(2,6-dimethylbenzoyl)aziridine | Base-mediated elimination of HCl to form a nitrene, which adds to the alkene. |

The choice of solvent is a critical parameter that can be used to direct the reactivity of this compound towards either a radical or a polar pathway.

Non-polar Solvents: Solvents with low dielectric constants and poor coordinating ability, such as carbon tetrachloride (CCl₄) and benzene (B151609), are unable to stabilize charged intermediates. Consequently, they strongly favor homolytic cleavage and subsequent radical chain reactions.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) have higher dielectric constants and can stabilize the ionic species formed during heterolysis (e.g., Cl+ and the amide anion). These solvents promote electrophilic chlorination reactions.

Polar Protic Solvents: Solvents such as water (H₂O) and methanol (B129727) (CH₃OH) can further promote heterolysis not only through their polarity but also via hydrogen bonding. They can solvate the resulting ions effectively and may also participate in the reaction, for example, by protonating the nitrogen atom to facilitate Cl+ transfer.

| Solvent | Dielectric Constant (ε at 20°C) | Primary Favored Pathway | Rationale |

|---|---|---|---|

| Benzene | 2.3 | Homolytic | Low polarity disfavors ion formation; ideal for radical chain reactions. |

| Acetonitrile | 37.5 | Heterolytic | High polarity stabilizes charged intermediates required for polar reactions. |

| Methanol | 32.7 | Heterolytic | High polarity and hydrogen-bonding ability stabilize ions and polar transition states. |

| Carbon Tetrachloride | 2.2 | Homolytic | Very low polarity; classic solvent for radical-initiated reactions. |

Transformations Involving the 2,6-Dimethylphenyl Moiety

While the N-Cl bond is the primary site of reactivity, the 2,6-dimethylphenyl ring can also be functionalized. In these transformations, the amide group transitions from being a leaving group precursor to a powerful directing group for C-H bond functionalization or a modulator of standard aromatic substitution reactions.

The amide functionality is an excellent directing group in transition-metal-catalyzed C-H activation. The carbonyl oxygen can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), positioning the catalyst in proximity to specific C-H bonds on the aromatic ring. A unique feature of this compound (or its parent amide) as a substrate is the steric blockade of the ortho-positions by the methyl groups. This structural constraint prevents the formation of the typical five-membered metallacycle involved in ortho-C-H activation.

Instead, this steric hindrance can be exploited to achieve challenging meta-C-H functionalization. Using specialized templates or catalytic systems, the metal catalyst is directed to activate the C-H bonds at the C3 or C5 positions of the ring. This leads to the formation of a larger, less-favored seven-membered metallacycle, which can then undergo reactions such as olefination, arylation, or acetoxylation.

| Reaction Type | Catalyst / Reagents | Coupling Partner | Product Type |

|---|---|---|---|

| meta-Olefination | Pd(OAc)₂ / Norbornene Mediator | Ethyl acrylate | meta-Alkenylated benzamide (B126) |

| meta-Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | (none) | meta-Acetoxylated benzamide |

| meta-Arylation | Pd(OAc)₂ / Ligand / Ag₂CO₃ | Iodobenzene | meta-Arylated benzamide |

Note: The table shows representative reactions for the general 2,6-disubstituted N-aryl amide scaffold, which is the underlying structure for this compound.

The reactivity of the aromatic ring in classical substitution reactions is governed by the cumulative electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS):

Directing Effects: The two methyl groups are activating and ortho, para-directing. The amide group is deactivating but also ortho, para-directing due to lone pair resonance.

Outcome: All substituents direct an incoming electrophile to the same positions. The ortho-positions relative to the amide (C3, C5) are sterically hindered by the adjacent methyl groups. The para-position (C4) is therefore the sole, highly favored site for substitution. The combined activating effect of the methyl groups generally outweighs the deactivating effect of the amide, making the ring moderately reactive towards electrophiles. Reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would proceed with high regioselectivity to yield the 4-substituted product.

Nucleophilic Aromatic Substitution (SNAr):

Requirements: SNAr reactions require an electron-deficient aromatic ring and a good leaving group.

Outcome: The 2,6-dimethylphenyl ring in this molecule is electron-rich due to the two activating methyl groups. It lacks the strong electron-withdrawing groups (e.g., -NO₂) necessary to activate the ring for nucleophilic attack. Therefore, this compound is not a suitable substrate for SNAr reactions under standard conditions.

Reactivity of the Amide Functionality in this compound

The amide functionality in this compound is a key site for various chemical transformations. Its reactivity is influenced by the electronic and steric effects of the N-chloro and 2,6-dimethylphenyl substituents.

The formation of the amide bond in this compound and related benzamides can be achieved through several synthetic methods. A common approach involves the reaction of a corresponding carboxylic acid or its derivative with an amine. For instance, 2,5-dichloro-N,N-dimethylbenzamide has been synthesized from 2,5-dichlorobenzoic acid. ntu.edu.sg The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphate-based reagents can facilitate this process, although they often require stoichiometric amounts and can lead to byproduct separation challenges. purdue.edu

Transamidation reactions offer an alternative route for the formation and cleavage of amide bonds. Metal-free transamidation methods have been developed, utilizing activators like trimethylsilyl (B98337) chloride (TMSCl) or involving N-acyl-glutarimides. nih.gov These methods can proceed under milder conditions and tolerate a wider range of functional groups. nih.gov For example, the transamidation of N,N-dimethylformamide (DMF) can be achieved at room temperature using potassium tert-butoxide. nih.gov Additionally, tert-butyl nitrite (B80452) has been used to mediate the transamidation of secondary amides through the formation of an N-nitrosamide intermediate. nih.gov

The conformation of N-substituted benzamides, including this compound, plays a crucial role in their reactivity. The rotation around the amide C-N bond is restricted due to its partial double-bond character, leading to the possibility of different conformers. In N,N-dimethylbenzamides, this restricted rotation results in magnetically non-equivalent methyl groups, which can be observed in their NMR spectra.

Studies on related benzamides, such as N,N-dimethylbenzamide and its ortho-substituted derivatives, have utilized techniques like Lanthanide-Induced-Shift (LIS) analysis and computational methods to investigate their conformations. researchgate.net For N,N-dimethylbenzamide, the planarity of the molecule is influenced by the solvent, with different solvents affecting the distribution of π-electron density in the benzene ring. researchgate.net

The dihedral angle between the benzoyl and aniline (B41778) rings in 2-Chloro-N-(2,6-dimethyl-phenyl)benzamide has been determined to be 3.30 (18)° in the crystalline state. nih.gov This near-planar arrangement is stabilized by intermolecular N-H⋯O hydrogen bonds. nih.gov The steric hindrance provided by the 2,6-dimethyl groups influences the orientation of the aryl ring relative to the amide plane, which in turn can affect the accessibility of the amide carbonyl and the N-chloro group to reagents.

N-acyliminium ions are highly reactive intermediates that can be generated from N-chloroamides and participate in a variety of synthetic transformations. While the direct formation from this compound is not explicitly detailed, related systems provide a strong basis for its potential reactivity. Photocatalytic methods have been shown to generate N-acyliminium radicals or cations from o-chlorobenzamides. acs.orgdiva-portal.org These intermediates are key to divergent reaction pathways, leading to either C–H arylation or N-dealkylation products. acs.orgdiva-portal.org

The electrochemical oxidation of tertiary amides, known as the Shono oxidation, is another method that proceeds through the formation of an N-acyliminium ion intermediate, which can lead to N-dealkylation. mmu.ac.uk Mechanistic studies suggest that these reactions can proceed via radical intermediates, as the presence of radical trapping agents like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) can inhibit the reaction. acs.orgrsc.org The generation of N-acyliminium ions from secondary amides using triflic anhydride (B1165640) (Tf₂O) has also been shown to be effective for reactions with nucleophiles like arenes and alkenes. researchgate.net

Applications of N Chloro 2,6 Dimethylbenzamide in Advanced Organic Synthesis

Role as a Synthetic Intermediate

The structure of N-Chloro-2,6-dimethylbenzamide makes it an ideal starting material for building intricate molecular frameworks. The N-chloro functionality acts as an internal oxidant and a directing group, guiding reactions to specific sites on the molecule and enabling complex transformations in a single step.

Precursor for Complex Molecular Architectures through Cascade Reactions

This compound is particularly effective in transition-metal-catalyzed cascade reactions, where multiple bonds are formed in a single operation. These reactions are highly atom- and step-economical, providing rapid access to valuable heterocyclic scaffolds.

One of the most significant applications is the synthesis of isoquinolones through a [4+2] annulation process. nih.govnih.gov Research has demonstrated that using an earth-abundant cobalt catalyst, specifically a Cp*Co(III) complex, N-chlorobenzamides can react with alkynes or alkyne surrogates like vinyl acetate (B1210297) to construct the isoquinolone core. nih.govacs.org The N-Cl bond serves as an internal oxidant, eliminating the need for external oxidizing agents and making the process redox-neutral. nih.govacs.org This methodology allows for the synthesis of 3,4-unsubstituted isoquinoline-1(2H)-ones at ambient temperatures. nih.gov

The general transformation involves the C-H activation at the ortho-position of the benzamide (B126), directed by the N-chloroamide group, followed by coupling with the alkyne partner. acs.org This cascade of C-H activation, C-C bond formation, and C-N bond formation efficiently builds the complex isoquinolone structure. While a broad range of substituted N-chlorobenzamides are successful in this transformation, it has been noted that substrates with ortho-substituents, such as N-chloro-2-methylbenzamide, may fail to produce the desired product, highlighting the specific reactivity of isomers like this compound.

A similar cobalt-catalyzed cascade allows for the synthesis of 3,4-dihydroisoquinolones when alkenes are used as the coupling partner instead of alkynes. rsc.org This further demonstrates the versatility of N-chloroamides as precursors to diverse heterocyclic systems. rsc.org

Building Blocks for Diversely Functionalized Benzamide Scaffolds

Beyond isoquinolones, N-chloroamides are instrumental in creating a variety of functionalized scaffolds. The reactivity of the N-Cl bond can be harnessed to introduce different functionalities, leading to molecular diversity. For instance, cobalt-catalyzed reactions of N-chlorobenzamides with maleimides result in novel [4+2] annulated products, yielding pyrroloisoquinolones. researchgate.netnih.gov This transformation is notable because maleimides typically yield Michael-type addition products, but the high oxidative activity of the N-Cl bond directs the reaction towards the [4+2] cyclization pathway. researchgate.net

Furthermore, the products of these cascade reactions, such as the isoquinolones, can be further modified. For example, isoquinolone derivatives synthesized via the cobalt-catalyzed annulation can be converted into 1-chloroisoquinolines, which are themselves valuable intermediates for further functionalization. nih.govresearchgate.net This two-step process, starting from the N-chlorobenzamide, provides a strategic route to highly substituted and biologically relevant heterocyclic compounds. thieme-connect.com

Contribution to Novel Synthetic Methodologies

The unique properties of this compound have spurred the development of new synthetic methods, particularly for forming challenging carbon-heteroatom and carbon-carbon bonds.

Enabling New Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S)

The N-Cl bond is inherently suited for C-N bond formation reactions. In the cobalt-catalyzed annulations described above, the final step involves a reductive elimination that forges a key C-N bond to complete the heterocyclic ring. acs.org Recent research has expanded the utility of N-chloroamides as aminating agents. A cobalt-catalyzed dual functionalization of indoles has been developed, featuring a C-2 amidation using an N-chloroamide as the amidating agent, followed by a C-3 chlorination. acs.org This represents the first instance of N-chloroamides being used for directed C-H amidation, showcasing a novel pathway for C-N bond construction. acs.org

Additionally, nickel-catalyzed reductive cross-coupling reactions have been developed to directly form C-N bonds between aryl halides and N-chloroamides, leading to N-aryl amides and lactams under mild conditions. rsc.org This method has a broad substrate scope and offers a practical route to key intermediates for bioactive molecules. rsc.org

While direct C-O and C-S bond formations using this compound are less documented, the general class of N-chloroamides has been shown to participate in such reactions. For example, N-chloroamides can be used in site-selective aliphatic C-H chlorination, and the resulting alkyl chlorides are versatile handles for subsequent nucleophilic substitution to form C-O and C-S bonds. acs.orgnih.gov

Utility in Carbon-Carbon Bond Forming Reactions

The primary utility of this compound in C-C bond formation lies in transition-metal-catalyzed C-H activation and annulation reactions. As detailed previously, the cobalt-catalyzed reaction with alkynes or alkenes is a powerful method for constructing C-C bonds at the ortho-position of the benzamide ring. nih.govrsc.org

These reactions proceed through a cobaltacycle intermediate, which is formed via C-H activation. acs.orgresearchgate.net The coupling partner (alkyne or alkene) then inserts into the Co-C bond, and subsequent reductive elimination forms the new C-C and C-N bonds of the final heterocyclic product. d-nb.info The strategy has been successfully applied to a broad range of N-chlorobenzamides and coupling partners, demonstrating its robustness. nih.govthieme-connect.com

A notable application is the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes, catalyzed by a chiral cyclopentadienyl (B1206354) cobalt(III) complex. acs.org This reaction constructs biologically important chiral isoindolinones with high selectivity by activating the C-H bond and promoting C-C bond cleavage of the cyclopropene, which acts as a one-carbon synthon. acs.org

Table 1: Cobalt-Catalyzed Annulation of N-Chlorobenzamides with Vinyl Acetate

This table summarizes the results of a Cp*Co(III)-catalyzed redox-neutral synthesis of isoquinolones from various N-chlorobenzamides and vinyl acetate. The reaction demonstrates good functional group tolerance. nih.govacs.org

| N-Chlorobenzamide Substituent | Product Yield (%) |

| 4-Methyl | 64% |

| 4-Methoxy | 73% |

| 4-Trifluoromethyl | 74% |

| 4-Chloro | 80% |

| 4-Bromo | 60% |

| 3-Methyl | 75% |

| 3,4-Dimethyl | 55% (5:1 mixture of regioisomers) |

| ortho-Fluoro | 41% |

| ortho-Methyl | 0% |

Development of Chemodivergent Reaction Pathways

The reactivity of intermediates derived from N-chloroamides can be controlled to achieve different products from the same starting materials, a concept known as chemodivergence. This adds a sophisticated level of control to synthetic chemistry.

While not specifying the 2,6-dimethyl isomer, research on chlorinated benzamides has shown that photocatalysis in aqueous micellar media can channel the reaction through either a radical or a cationic pathway. This allows for a chemodivergent C-H arylation or N-dealkylation, depending on the reaction conditions. The process generates N-acyliminium radicals or cations as key intermediates, which are precursors to valuable isoindolinones or secondary amides, respectively.

Another example of divergent reactivity is seen in cobalt-catalyzed reactions. Under specific conditions, N-chloroamides can undergo C-H amidation. acs.org However, under other conditions, they are known to participate in Hofmann-type rearrangements to form isocyanates. By carefully selecting the catalyst and conditions, chemists can favor the desired C-H activation pathway over the rearrangement, demonstrating control over divergent mechanistic pathways. acs.org

Advanced Spectroscopic and Spectrometric Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of N-Chloro-2,6-dimethylbenzamide, offering precise information about the proton and carbon environments, as well as the nature of the amide bond.

The ¹H NMR spectrum of this compound provides detailed information about the disposition of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring are expected to exhibit chemical shifts and coupling constants characteristic of a 2,6-disubstituted benzamide (B126) system.

The methyl protons at the 2 and 6 positions of the benzene ring would appear as a single, sharp resonance, indicating their chemical equivalence. The introduction of the chloro group on the nitrogen atom is anticipated to influence the chemical shift of the nearby aromatic protons due to its electron-withdrawing nature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (meta) | 7.20 - 7.40 | d (doublet) | 7.5 - 8.0 |

| Aromatic H (para) | 7.05 - 7.20 | t (triplet) | 7.5 - 8.0 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct resonance, and the chemical shift of each signal is indicative of its electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of 160-170 ppm. The aromatic carbons will show a pattern of signals consistent with the 2,6-dimethyl substitution, with the ipso-carbons (to which the methyl groups and the carbonyl group are attached) having distinct chemical shifts. The methyl carbons will appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C (ipso, C-1) | 138 - 142 |

| Aromatic C (ipso, C-2, C-6) | 135 - 138 |

| Aromatic C (meta, C-3, C-5) | 128 - 132 |

| Aromatic C (para, C-4) | 125 - 128 |

Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen environment within the N-chloroamide functionality. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment and hybridization state. For this compound, the ¹⁵N NMR spectrum would be expected to show a single resonance corresponding to the amide nitrogen.

The presence of the electron-withdrawing chlorine atom attached to the nitrogen is expected to cause a significant downfield shift in the ¹⁵N resonance compared to the parent 2,6-dimethylbenzamide (B3022000). This deshielding effect provides direct evidence of the N-chlorination and can be used to assess the integrity of the N-Cl bond. The typical chemical shift range for N-chloroamides can provide a diagnostic window for the confirmation of the structure.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum for the molecular ion peak.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) for C₉H₁₀³⁵ClNO | Predicted Exact Mass (m/z) for C₉H₁₀³⁷ClNO |

|---|---|---|

| [M]⁺ | 183.0451 | 185.0421 |

Note: These values are calculated based on the elemental composition.

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the connectivity of atoms within the this compound molecule. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes characteristic fragmentation, yielding smaller, charged fragments.

Key fragmentation pathways for this compound are expected to include:

Loss of a chlorine radical (•Cl): This would lead to the formation of a prominent fragment ion corresponding to the 2,6-dimethylbenzamide radical cation.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, leading to the formation of the 2,6-dimethylbenzoyl cation.

Cleavage of the N-C bond: Fragmentation of the amide bond can also be observed.

By analyzing the m/z values of these fragment ions, the structural arrangement of the molecule can be pieced together and confirmed.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.

Single-crystal X-ray diffraction analysis of the analog compound, 2-Chloro-N-(2,6-dimethylphenyl)benzamide, provides critical insights into its molecular geometry. The study reveals that the molecule crystallizes in a monoclinic system with the space group P2/n. researchgate.net

A key structural feature of this family of compounds is the relative orientation of the two aromatic rings. In 2-Chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and the aniline (B41778) rings is a mere 3.30 (18)°. researchgate.net This near-coplanar arrangement is notable. For the target molecule, this compound, steric hindrance from the two ortho-methyl groups would likely force the amide group to be twisted significantly out of the plane of the benzoyl ring, interrupting π-electron conjugation. researchgate.net

Detailed crystallographic data for the analog compound are presented in the tables below.

Crystal Data and Structure Refinement for 2-Chloro-N-(2,6-dimethylphenyl)benzamide. researchgate.netnih.gov

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄ClNO |

| Formula Weight | 259.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 4.8322 (3) |

| b (Å) | 12.7817 (10) |

| c (Å) | 21.8544 (12) |

| β (°) | 90.778 (5) |

| Volume (ų) | 1349.69 (15) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg/m³) | 1.278 |

The solid-state packing of 2-Chloro-N-(2,6-dimethylphenyl)benzamide is primarily governed by hydrogen bonding. The analysis reveals that intermolecular N—H⋯O hydrogen bonds are the dominant interaction, linking adjacent molecules into infinite chains that propagate along the a-axis of the crystal. researchgate.netnih.gov This type of interaction is a common and critical feature in the crystal engineering of amide-containing compounds. For this compound, the replacement of the N-H proton with a chlorine atom would preclude this specific hydrogen bonding motif, suggesting that its crystal packing would be dictated by weaker interactions, such as dipole-dipole or van der Waals forces.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, providing a molecular fingerprint. While experimental spectra for this compound are not available, the expected characteristic frequencies can be predicted based on known data for amides.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, several key vibrational modes would be expected. The most prominent absorption would be the C=O (carbonyl) stretching vibration, typically found in the 1650-1680 cm⁻¹ region for tertiary amides. The C-N stretching vibration would likely appear in the 1300-1400 cm⁻¹ range. The N-Cl stretch is less common but is expected to fall in the 650-850 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present.

Expected FT-IR Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Amide I (C=O Stretch) | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Amide II (C-N Stretch) | 1300 - 1400 |

| N-Cl Stretch | 650 - 850 |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. imperial.ac.uk Bond polarizability, rather than the change in dipole moment, determines the intensity of a Raman signal. libretexts.org This makes it particularly effective for probing symmetric vibrations and the molecular backbone. For this compound, the aromatic ring vibrations would be expected to produce strong Raman signals. The symmetric stretching of the C-C bonds in the benzene ring would be particularly Raman active. The C=O and N-Cl bonds would also be observable, though their intensities relative to IR depend on the symmetry and polarizability of the vibrations.

Electronic Spectroscopy for Conjugation and Excitation

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The benzamide moiety contains a chromophore capable of undergoing π→π* and n→π* electronic transitions. The π→π* transition, involving the delocalized electrons of the aromatic ring and the carbonyl group, is expected to be the most intense. The n→π* transition involves the non-bonding electrons on the carbonyl oxygen and is typically weaker and occurs at a longer wavelength.

A critical factor influencing the electronic spectrum of benzamides is the degree of conjugation between the aromatic ring and the amide group. As noted from studies on related compounds like 2,6-dimethylbenzamide, the steric bulk of the two ortho-methyl groups forces the amide functionality to twist out of the plane of the benzene ring. researchgate.net This loss of planarity disrupts conjugation, which would be expected to cause a hypsochromic (blue) shift in the absorption maximum of the π→π* transition and a decrease in its molar absorptivity compared to a planar benzamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.

For this compound, the principal chromophore is the benzamide group (C₆H₅C(=O)N<). The benzene ring and the carbonyl group (C=O) are conjugated, which typically results in two main absorption bands:

A strong absorption band around 200-230 nm: This is attributed to the π → π* transition of the conjugated aromatic system.

A weaker absorption band around 260-280 nm: This corresponds to another π → π* transition of the benzene ring, often showing fine structure.

The presence of the N-chloro group and the two methyl groups on the benzene ring would be expected to cause slight shifts in the positions and intensities of these absorption bands compared to unsubstituted benzamide. The methyl groups, being electron-donating, might cause a small bathochromic shift (shift to longer wavelengths). The effect of the N-chloro group is less predictable without experimental data but would influence the electronic environment of the amide functionality.

A hypothetical data table for the UV-Vis absorption of this compound, based on typical values for similar aromatic amides, is presented below. It is crucial to note that these are estimated values and have not been experimentally verified for this specific compound.

| Solvent | λmax (nm) (π → π) | Molar Absorptivity (ε, M-1cm-1) | λmax (nm) (n → π) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|---|

| Ethanol | ~225 | Not Available | ~270 | Not Available |

| Hexane | ~220 | Not Available | ~265 | Not Available |

In Situ UV-VIS-NIR Absorption Spectroscopy for Reaction Monitoring

In situ UV-VIS-NIR (Ultraviolet-Visible-Near-Infrared) absorption spectroscopy is a powerful analytical technique used to monitor the progress of a chemical reaction in real-time without the need for sample extraction. By continuously measuring the changes in the absorption spectrum of the reaction mixture, it is possible to track the concentration of reactants, intermediates, and products.

For a reaction involving this compound, such as a hydrolysis, reduction, or a substitution reaction, in situ UV-VIS-NIR spectroscopy could be employed to monitor the disappearance of the starting material and the appearance of the product(s). For instance, if the N-Cl bond were to be cleaved during a reaction, this would lead to a change in the electronic structure of the amide. This change would be reflected in the UV-Vis spectrum, likely causing a shift in the absorption maxima or a change in the molar absorptivity.

By monitoring the absorbance at a wavelength where the reactant and product have significantly different absorption characteristics, a kinetic profile of the reaction can be generated. This data can then be used to determine reaction rates, reaction orders, and to gain insights into the reaction mechanism.

While no specific studies employing this technique for this compound were found, the general methodology is widely applicable in organic chemistry for mechanistic and kinetic investigations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For N-chloro amides, these studies focus on the interplay of steric and electronic effects that dictate the preferred geometries.

Geometry Optimization and Conformational Analysis of Amide Rotation and N-Cl Orientation

The geometry of N-chloro amides is characterized by several key conformational features, including the rotation around the amide C-N bond and the orientation of the N-Cl bond relative to the amide plane.

Computational studies on related N-chloro-N-alkoxycarboxamides have shown that the presence of electronegative substituents on the amide nitrogen, such as a chlorine atom, can lead to a pyramidal geometry at the nitrogen center. core.ac.uk This is in contrast to the typically planar configuration of secondary amides. The degree of pyramidalization is influenced by the nature of the other substituent on the nitrogen and the substituents on the aromatic ring. For N-Chloro-2,6-dimethylbenzamide, the steric hindrance from the two methyl groups at the ortho positions of the benzene (B151609) ring would likely influence the torsional angle between the aromatic ring and the amide group.

The rotation around the C-N amide bond in amides is a well-studied phenomenon, with a significant rotational barrier due to the partial double bond character of the C-N bond. rsc.orgnih.gov In N-substituted amides, this rotation leads to different conformers. For this compound, rotation around the C-N bond would be a key conformational process. Theoretical investigations on similar N-chloro anilides have explored the stereodynamics of atropisomerism, revealing that the racemization is correlated with amide isomerization. rsc.org

The orientation of the N-Cl bond is another critical aspect. It can be positioned either syn or anti to the carbonyl oxygen. The relative stability of these conformers is determined by a combination of steric repulsion and electrostatic interactions.

Selection and Performance of Density Functional Theory (DFT) Methods and Basis Sets

The accuracy of computational predictions heavily relies on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of this size due to its balance of accuracy and computational cost. usc.edunih.gov

For structurally related chloroacetanilide herbicides, the dispersion-corrected hybrid functional ωB97XD has been shown to provide results in excellent correlation with experimental data for reaction mechanisms. mdpi.com Other studies on N-benzhydrylformamides have found that the M06-2X functional with the 6-311+G* basis set satisfactorily reproduces experimental rotational barriers. nih.gov The B3LYP functional is another popular choice and has been benchmarked for various properties of organic molecules. arxiv.org

The choice of basis set is also crucial. Pople-style basis sets, such as the 6-31G* or 6-311++G(d,p), are commonly employed for geometry optimizations and electronic property calculations of organic molecules. mdpi.comnih.gov The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic structure, especially for molecules containing heteroatoms like chlorine and oxygen.

| DFT Functional | Basis Set | Application in Related Systems |

| ωB97XD | DGDZVP, 6-311++G(2d,2p) | Degradation mechanism of chloroacetanilide herbicides. mdpi.com |

| M06-2X | 6-311+G* | Rotational barriers in N-benzhydrylformamides. nih.gov |

| B3LYP | 6-311++G(d,p) | Optical properties of fluorophores. arxiv.org |

| MP2 | 6-311++G(d,p) | Conformational analysis of leucinamide. nih.gov |

Electronic Properties and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational methods provide valuable descriptors for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.mewikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.comyoutube.com The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity).

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amide nitrogen. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl group and the N-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The specific energies would need to be calculated using a reliable DFT method.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the electron density surface, with different colors representing different potential values.

In this compound, the MEP map would be expected to show a region of negative potential (typically colored red or orange) around the carbonyl oxygen atom, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms and potentially near the chlorine atom, suggesting sites for nucleophilic attack. The precise values and distribution of the MEP would depend on the molecule's conformation.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. acs.orgacs.org It provides a localized picture of the electronic structure.

Based on a thorough review of available scientific literature, it has been determined that specific computational and theoretical chemistry studies focusing solely on "this compound," as outlined in the detailed request, are not present in the public domain. While the methodologies listed—such as Gauge-Independent Atomic Orbital (GIAO) for NMR predictions, Density Functional Theory (DFT) for vibrational frequency and electronic transition calculations, and computational pathway analysis—are standard and widely applied in theoretical chemistry, their specific application to this compound has not been documented in accessible research.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, strictly adhering to the provided outline for this specific compound, is not possible at this time. To maintain the integrity of the response and avoid the fabrication of data, the requested article cannot be produced.

Computational Mechanistic Elucidation

Implicit and Explicit Solvent Models in Computational Studies

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.me This approach is computationally efficient, allowing for the study of larger molecular systems and longer simulation times. fiveable.me Common implicit solvent models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.org These models are particularly useful for calculating the solvation free energy and for studying processes where the bulk properties of the solvent are the dominant factor. fiveable.me

For instance, in a study on the solubility of benzamide (B126), the COSMO-RS (Conductor-like Screening Model for Real Solvents) approach was used to predict its solubility in various solvents. This model relies on the generation of a screening charge density on the surface of the molecule, which is then used to calculate the chemical potential of the solute in different solvents. The predicted high affinity of benzamide for solvents like dimethyl sulfoxide (B87167) (DMSO) and 4-formylmorpholine (4FM) showcases the predictive power of implicit models in pharmaceutical and chemical engineering applications. mdpi.com

Table 1: Comparison of Implicit Solvent Models

| Model | Description | Strengths | Limitations |

|---|---|---|---|

| PCM | Places the solute in a cavity within a dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn affects the solute. | Widely implemented and versatile for various properties. | The definition of the cavity can be ambiguous and affect results. |

| SMD | A universal solvation model based on the solute's electron density. It includes parameters derived from a large set of experimental solvation free energies. | Generally provides accurate solvation free energies for a wide range of solutes and solvents. | May be less accurate for systems with strong, specific solute-solvent interactions. |

| COSMO | Treats the solvent as a conductor-like dielectric continuum, simplifying the calculation of the solvent's polarization. | Computationally efficient and effective for predicting solubility and partition coefficients. | Can be less accurate for systems where the detailed solvent structure is important. |

Explicit Solvent Models , in contrast, treat individual solvent molecules as distinct entities interacting with the solute. wikipedia.org This approach provides a more detailed and physically realistic description of the solvent environment, capturing specific solute-solvent interactions such as hydrogen bonding and local solvent ordering. wikipedia.org However, the inclusion of a large number of solvent molecules makes these calculations computationally expensive. wikipedia.org Molecular dynamics (MD) simulations often employ explicit solvent models to study the dynamic behavior of molecules in solution.

The choice between an implicit and explicit solvent model depends on the specific research question and the computational resources available. For large-scale screening of compounds or for obtaining a general understanding of solvent effects, implicit models are often the preferred choice. For studies where specific interactions with the solvent are critical, such as in the study of reaction mechanisms or the conformational dynamics of flexible molecules, explicit solvent models are more appropriate.

Hybrid Models that combine elements of both approaches have also been developed. wikipedia.org These models typically treat the first solvation shell explicitly while representing the bulk solvent with an implicit model. This can offer a balance between computational cost and accuracy, capturing the essential specific interactions without the high cost of a fully explicit simulation. wikipedia.org

In a computational analysis of amino-substituted benzamide derivatives, for example, while the primary focus might be on the intrinsic electronic properties of the molecules, the choice of a solvent model would be critical for comparing theoretical predictions with experimental data obtained in solution. nih.gov An implicit model could be used to account for the general effect of the solvent's polarity on the antioxidant capacity of these compounds. nih.gov

Table 2: Research Findings on Solvent Effects in Benzamide Derivatives

| Study Focus | Compound Type | Computational Method | Key Findings Related to Solvation |

|---|---|---|---|

| Solubility Prediction | Benzamide | COSMO-RS | Predicted high solubility in aprotic solvents like DMSO and 4FM, highlighting the role of solute-solvent affinities. mdpi.com |

| Electronic Structure | Azomaleimide derivative of benzamide | DFT (B3LYP) with PCM | The theoretical electronic absorption spectra computed with an implicit solvent model were in good agreement with experimental results in various solvents. researchgate.net |

Ultimately, the selection of a solvent model is a critical step in the design of a computational study. The insights gained from studies on benzamide and its derivatives underscore the importance of accounting for the solvent environment to achieve accurate and meaningful theoretical predictions.

Catalysis in the Context of N Chloro 2,6 Dimethylbenzamide Reactivity

Photocatalytic Strategies for N-Cl Bond Activation

Photocatalysis has emerged as a powerful tool for generating reactive N-radical species from N-chloroamides under mild conditions. rsc.org The activation of the N-Cl bond is typically achieved through a single electron transfer (SET) process, facilitated by a photocatalyst upon excitation with visible light.

Visible-light photoredox catalysis provides a sustainable and efficient method for initiating organic transformations by activating stable chemical bonds. rsc.org In the context of chlorinated benzamides, this approach has been pivotal. The process generally involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state is a more potent reductant and can donate an electron to the N-chloroamide. This reductive activation leads to the cleavage of the N-Cl bond, generating a nitrogen-centered radical and a chloride anion. This strategy circumvents the need for harsh reagents or high temperatures, allowing for transformations with high functional group tolerance. acs.org

The generation of N-acyliminium radicals or cations from chlorinated benzamides through photocatalysis opens up pathways for diverse functionalizations, such as C–H arylation or N-dealkylation. acs.orgdiva-portal.org These reactive intermediates are precursors to valuable products like isoindolinones and secondary amides. diva-portal.org

The use of aqueous micellar media has been shown to dramatically influence the reactivity and selectivity of photocatalytic reactions involving chlorinated benzamides. acs.org Micellar catalysis provides a unique reaction environment where the hydrophobic cores of micelles can solubilize organic substrates and catalysts in an aqueous medium, pre-organize reactants, and stabilize highly energetic intermediates. acs.orgnih.gov

Groundbreaking research has demonstrated that the reaction pathway of chlorinated benzamides can be controlled to produce divergent outcomes by simply modifying the micellar environment. diva-portal.orgnih.govresearchgate.net This chemodivergence is achieved by switching between different types of surfactants. For instance, in a system using methylene (B1212753) blue as the photocatalyst:

C-H Arylation: The use of a cationic surfactant like cetrimonium (B1202521) bromide (CTAB) in the presence of the tertiary amine TMEDA preferentially leads to an intramolecular C-H arylation product (isoindolinones) via an N-acyliminium radical intermediate. nih.gov

N-Dealkylation: Conversely, employing an anionic surfactant such as sodium dodecyl sulfate (B86663) (SDS) with a primary amine like n-butylamine steers the reaction towards N-dealkylation, yielding secondary amides. nih.gov This pathway proceeds through a highly electrophilic N-acyliminium cation intermediate. acs.orgdiva-portal.org

This control over selectivity highlights the profound impact of the micellar array in directing the fate of the reactive intermediates generated during catalysis. acs.org

The efficiency and outcome of the photocatalytic activation of the N-Cl bond are highly dependent on the choice of photocatalyst and the optimization of reaction parameters. While various photocatalysts, including expensive iridium and ruthenium complexes, are commonly used in photoredox catalysis, simpler and more sustainable organic dyes have proven highly effective for chlorinated benzamide (B126) transformations. diva-portal.org

Methylene blue (MB), an inexpensive and environmentally benign organic dye, has been identified as a superior photocatalyst for these reactions, even though it has weak absorption in the blue light region. diva-portal.org Control experiments have shown that MB provides better yields for the C-H arylation of 2-chloro-N,N-diisopropylbenzamide compared to other common photocatalysts. diva-portal.org The reaction is also contingent on irradiation with blue light, as other colors of visible light are ineffective. diva-portal.org

The optimization of other reaction conditions is also crucial. The choice of amine, which acts as a sacrificial electron donor, and the type of surfactant are key factors in determining the reaction pathway, as detailed in the section above. diva-portal.orgnih.gov

Table 1: Comparison of Photocatalysts for the Intramolecular C-H Arylation of 2-chloro-N,N-diisopropylbenzamide Data sourced from Cybularczyk-Cecotka, M. et al., ACS Catalysis, 2022. diva-portal.org

| Entry | Photocatalyst | Yield (%) |

|---|---|---|

| 1 | Methylene Blue (MB) | 89 |

| 2 | [Ir(ppy)2(dtbbpy)]PF6 | <10 |

| 3 | 4-CzIPN | <10 |

| 4 | 10-Phenylphenothiazine (PTH) | <10 |

| 5 | None | 0 |

Transition Metal-Mediated Transformations

In addition to photocatalysis, transition metals can mediate transformations of N-chloroamides. These processes often rely on the inherent reactivity of the amide group and the N-Cl bond to engage with a metal center.

The amide functional group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov The carbonyl oxygen of the amide can act as a Lewis base, coordinating to a transition metal center. This coordination brings the metal catalyst into close proximity to specific C-H bonds within the substrate, enabling their selective activation and functionalization. nih.gov

This directing group strategy has been successfully employed with a variety of transition metals, including palladium, rhodium, and ruthenium, to achieve transformations such as C-H arylation, olefination, and borylation. nih.govbohrium.com The amide group serves as a compass, guiding the catalyst to a specific reaction site based on distance and geometry, thereby overcoming challenges of regioselectivity. nih.gov While many examples utilize N-alkoxy or N-H amides, the principle of coordination via the amide oxygen is fundamental and applicable to the broader class of benzamides. nih.govsemanticscholar.org

The N-chloro group plays a crucial role in activating N-Chloro-2,6-dimethylbenzamide for transition metal-mediated reactions, primarily not through stable coordination but by participating in an oxidative addition step. wikipedia.org Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a relatively low oxidation state inserts into a covalent bond (in this case, the N-Cl bond). umb.eduuoc.gr

This process involves the cleavage of the N-Cl bond and the formation of new metal-nitrogen and metal-chlorine bonds. The reaction increases both the formal oxidation state and the coordination number of the metal center by two. wikipedia.orglibretexts.org For example, a generic M(0) complex could react with an N-chloroamide (R-CON(R')Cl) to form a M(II) complex, [M(Cl)(N(R')COR)]. This resulting metal-amide species is activated and can participate in subsequent catalytic steps, such as reductive elimination, to form new products. The N-Cl bond thus acts as an internal oxidant, enabling the catalytic cycle to proceed.

Copper-Catalyzed Reactions and Proposed Intermediates

Copper-catalyzed reactions represent a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-nitrogen bonds. In the context of this compound, copper catalysis can facilitate amination reactions. While direct studies on this compound are specific, the broader class of copper-catalyzed aminations of aryl halides provides a framework for understanding its potential reactivity. organic-chemistry.orgnih.govnih.govsemanticscholar.org

The generally accepted mechanism for copper-catalyzed N-arylation, known as the Goldberg reaction, involves the coordination of a ligand to a copper(I) salt. This is followed by the formation of a copper(I) amidate, which then undergoes oxidative addition with an aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the N-aryl amide and regenerate the copper(I) catalyst. The choice of ligand is critical and can significantly influence the reaction's efficiency and substrate scope.

Proposed Intermediates in Copper-Catalyzed Amination:

The mechanism is thought to proceed through several key intermediates:

Copper(I)-Ligand Complex: The active catalytic cycle is initiated by the formation of a complex between the copper(I) source (e.g., CuI) and a suitable ligand.

Copper(I) Amidate: The N-H bond of an amide (or amine) is deprotonated by a base, and the resulting amidate anion coordinates to the copper(I) center.

Oxidative Addition Intermediate (Copper(III) Complex): The copper(I) amidate reacts with the aryl halide in an oxidative addition step, forming a transient Copper(III) intermediate. For reactions involving N-chloroamides, the N-Cl bond could potentially undergo analogous transformations.

Reductive Elimination: The final product is formed through reductive elimination from the Copper(III) complex, which regenerates the active Copper(I) catalyst.

Recent studies on the amination of aryl chlorides have highlighted the use of highly sterically encumbered N¹,N²-diaryl diamine ligands. nih.gov These ligands are proposed to resist catalyst deactivation and allow reactions to proceed at lower temperatures. Mechanistic analyses suggest that the oxidative addition of the copper catalyst to the aryl chloride is often the rate-limiting step. nih.gov

Below is a table summarizing representative conditions for copper-catalyzed amination reactions, which could be adapted for substrates like this compound.

| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Proposed Rate-Limiting Step |

| CuI / N,N-dimethylglycine | Aryl bromides and amides | 90–110 °C, K₂PO₃ base, DMF solvent | Not specified |

| CuI / rac-BINOL | Aryl halides and amines | Temperature not specified, K₃PO₄ base | Not specified |

| CuI / Oxalic Diamides | (Hetero)aryl chlorides and amines | Temperature not specified | Oxidative Addition |

| Cu₂(OAc)₂ / N¹,N²-diaryl diamine | Aryl chlorides and amines | 40–55 °C | Oxidative Addition |

Palladium-Catalyzed Processes for Ortho-Functionalization

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, often guided by a directing group within the substrate. The amide functionality in this compound can potentially serve as such a directing group, facilitating the selective functionalization of the ortho C-H bonds of the dimethyl-substituted aromatic ring.

The mechanism for such a transformation typically involves the coordination of the palladium catalyst to the directing group (the amide oxygen). This brings the metal center into close proximity to the ortho C-H bond, allowing for its activation through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate. This intermediate can then react with various coupling partners, such as aryl halides, olefins, or electrophilic reagents, to introduce new functional groups at the ortho position. nih.govresearchgate.net

While direct examples of using this compound as a substrate in directed C-H functionalization are specific, the principle is well-established for a variety of amides and related compounds. For instance, palladium catalysts have been used for the ortho-arylation of unsubstituted sulfonamides and arylguanidines. researchgate.net

| Directing Group | Catalyst | Coupling Partner | Functionalization |

| Amide | Pd(OAc)₂ | N-halosuccinimides | Halogenation |

| Pyridine (B92270) | Pd(OAc)₂ | Diphenyliodonium salts | Arylation |

| Sulfonamide (SO₂NH₂) | Pd(OAc)₂ / Ag₂O | Aryl iodides | Arylation |

| Guanidine | Pd(OAc)₂ | Aryl halides / Olefins | Arylation / Olefination |

Organocatalytic and Metal-Free Approaches

Lewis Acid/Base Catalysis in N-Cl Reactions

Organocatalysis offers an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and environmental impact. Lewis acids and bases are prominent organocatalysts that can influence the reactivity of the N-Cl bond in this compound.

Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the amide. This coordination would withdraw electron density from the amide functionality, potentially making the nitrogen atom more electrophilic and activating the N-Cl bond towards nucleophilic attack. This strategy has been employed in various asymmetric reactions, such as the conjugate addition of thiols to α,β-unsaturated oxazolidinones, where a chiral Lewis acid catalyst activates the substrate. researchgate.netsciforum.net The interaction of a Lewis acid with this compound could facilitate reactions with a range of nucleophiles.

Lewis Base Catalysis: A Lewis base is an electron-pair donor that can increase the rate of a reaction by interacting with an acceptor atom in one of the reagents. sioc.ac.cn In the context of N-Cl reactions, a Lewis base could interact with a reagent, enhancing its nucleophilicity, or potentially interact with the chlorine atom of the N-Cl bond through an n→σ* interaction, facilitating its departure. princeton.edu Cooperative catalysis, where both a Lewis acid and a Lewis base are used, can also be a powerful strategy. nih.gov For example, a Lewis acid could activate the N-chloroamide, while a Lewis base activates a nucleophile, leading to a synergistic rate enhancement.

Radical Initiated Processes and Radical Scavenger Studies

The N-Cl bond in this compound is relatively weak and can be cleaved homolytically to generate a nitrogen-centered radical. This reactivity can be harnessed in radical-initiated processes, often triggered by light (photocatalysis) or a radical initiator. rsc.org The resulting amidyl radical is a reactive intermediate that can participate in various transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

The generation of nitrogen-centered radicals from precursors like N-chloroamines is a known strategy in synthesis, for example, in radical cyclization reactions. Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating N-radicals from a variety of precursors, enabling new types of C-N bond-forming reactions. rsc.org

To determine whether a reaction involving this compound proceeds through a radical mechanism, radical scavenger studies are often employed. These studies involve adding a compound that is known to trap radical intermediates to the reaction mixture. If the reaction rate is significantly decreased or inhibited, or if an adduct between the scavenger and a proposed radical intermediate is detected, it provides strong evidence for a radical pathway.

Commonly used radical scavengers include:

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable radical that efficiently traps carbon-centered radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable radical used in antioxidant assays that can scavenge a wide range of radical species. nih.gov

Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can act as a hydrogen atom donor to quench radical chains.

For example, in studies of photocatalytic degradation, various scavengers are used to identify the primary reactive species (e.g., hydroxyl radicals, superoxide (B77818) radicals). researchgate.net A similar approach could be used to probe the mechanism of reactions involving this compound.

| Radical Scavenger | Type of Radical Trapped | Method of Detection |

| TEMPO | Carbon-centered radicals | Formation of a stable adduct, reaction inhibition |

| DPPH | Various free radicals | Color change (purple to yellow), reaction inhibition |

| BHT | Chain-propagating radicals | Reaction inhibition |

Structure Reactivity and Structure Selectivity Relationships in N Chloro 2,6 Dimethylbenzamide

Influence of N-Chlorination on Amide Reactivity and Electrophilicity

The introduction of a chlorine atom directly onto the amide nitrogen atom fundamentally alters the electronic character of the amide functional group. Typically, the nitrogen in an amide is considered non-basic and can be nucleophilic. However, in N-Chloro-2,6-dimethylbenzamide, the N-Cl bond polarizes the nitrogen, making it an electrophilic center. The chlorine atom, being highly electronegative, withdraws electron density from the nitrogen, transforming the N-Cl group into a source of electrophilic chlorine ("Cl+").

Steric and Electronic Effects of 2,6-Dimethyl Substitution on Aryl Ring Reactivity and Conformation

The substitution pattern on the aromatic ring plays a critical role in defining the molecule's three-dimensional shape and reactivity. In this compound, the two methyl groups at positions 2 and 6 impose significant steric hindrance around the amide functionality.

Steric Effects and Conformation: The primary consequence of the 2,6-dimethyl substitution is a forced rotation of the amide group out of the plane of the benzene (B151609) ring. In unsubstituted benzamides, there is a degree of coplanarity that allows for resonance stabilization between the carbonyl group's π-system and the aromatic ring. However, the steric clash between the ortho-methyl groups and the carbonyl oxygen or the N-chloro group prevents such a planar conformation. Studies on analogous 2,6-dimethyl-substituted benzamides have shown that this steric strain leads to a large dihedral angle between the plane of the aromatic ring and the amide plane. plos.orgresearchgate.net For example, computational studies on 2,6-dimethyl-benzamide show that perpendicular conformations are favored over planar ones. plos.org This twisting disrupts the π-conjugation between the carbonyl group and the aryl ring. researchgate.net

The following table, based on data from related benzamide (B126) structures, illustrates how ortho-substitution affects the conformation.

Table 1: Effect of Ortho-Substitution on Benzamide Conformation

| Compound | Substituents | Dihedral Angle (Ring vs. Amide Plane) | Reference |

|---|---|---|---|

| Benzamide | None | ~20-40° | plos.org |

| 2-Methyl-benzamide | One ortho-methyl | Energy minima at 40° and 140° | plos.org |

| 2,6-Dimethyl-benzamide | Two ortho-methyls | Favors perpendicular conformations | plos.org |

This table is interactive. Click on the headers to sort the data.

Electronic Effects: Electronically, the two methyl groups are weakly electron-donating through an inductive effect. However, this electronic influence is largely overshadowed by the powerful steric effects. The disruption of conjugation between the carbonyl and the ring means that the electronic communication between the amide group and the aromatic system is significantly reduced. researchgate.net Consequently, the reactivity of the aryl ring in reactions like electrophilic aromatic substitution may be altered compared to planar analogues.

Rational Design for Modulating Chemical Transformations

The distinct structural features of this compound provide a framework for the rational design of chemical reactions, allowing for the modulation of outcomes through targeted structural modifications and the use of predictive computational models.

The reactivity of this compound can be fine-tuned by altering its constituent parts. The balance between steric and electronic factors can be systematically adjusted to favor specific reaction pathways.

Modification of Ortho-Substituents: Replacing the 2,6-dimethyl groups with bulkier substituents (e.g., isopropyl groups) would further increase the dihedral angle, further isolating the amide and aryl ring π-systems. Conversely, smaller substituents would reduce steric hindrance, potentially allowing for greater planarity and different reactivity profiles.

Modification of Aryl Ring Electronics: Introducing electron-withdrawing (e.g., halogens, nitro groups) or electron-donating (e.g., methoxy (B1213986) groups) substituents at other positions on the benzene ring (positions 3, 4, or 5) would modulate the electronic properties of the aryl system without significantly altering the sterically-enforced conformation. researchgate.net This can influence the regioselectivity of reactions occurring on the aromatic ring.

Modification at the Amide Nitrogen: While the subject compound is N-chlorinated, exploring reactions of its precursor, 2,6-dimethylbenzamide (B3022000), reveals pathways that can be controlled by substitution. For instance, metal-free C-H alkyliminylation of N-(2,6-dimethylphenyl)benzamides demonstrates how the amide can be activated for coupling reactions. researchgate.net The specific nature of the N-substituent (in this case, chlorine) dictates the type of activation and subsequent reaction.

This tunability allows for the strategic design of substrates to achieve desired chemical outcomes, such as chemodivergent functionalization where slight changes in reaction conditions or substrate structure can lead to completely different products. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the structure-reactivity relationships in molecules like this compound. These theoretical studies can provide quantitative insights that guide synthetic efforts. iucr.orgresearchgate.net

Conformational Analysis: Computational models can accurately predict the most stable three-dimensional structure, including the crucial dihedral angle between the aryl ring and the amide group. plos.orgnih.gov Potential energy scans can map the energy landscape for rotation around the C(aryl)-C(O) bond, revealing the energy barriers between different conformations. nih.gov

Reactivity Descriptors: DFT calculations can determine various reactivity descriptors, such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. These can identify the most likely sites for nucleophilic or electrophilic attack, helping to predict reaction selectivity.

Mechanistic Investigations: Researchers can model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers, which helps in predicting reaction feasibility and understanding the reaction mechanism. For example, studies on related ortho-substituted N,N-dimethylbenzamides have used computational methods to examine the barriers to rotation around the C-N bond, which are influenced by steric and electronic effects. researchgate.net

The following table summarizes the type of data that can be obtained from computational studies on related benzamide systems.

Table 2: Computationally Derived Parameters for Substituted Benzamides

| Compound/System | Parameter Studied | Computational Finding | Reference |

|---|---|---|---|

| 2,6-Dimethyl-benzamide | Conformational Energy Profile (CEP) | Perpendicular conformations are energetically favored over planar ones due to steric effects. | plos.org |